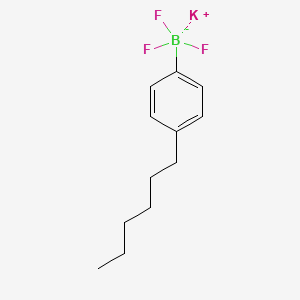
2-(2-Amino-1-methylethoxy)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.6232 g/mol . It is characterized by the presence of an ether linkage, a primary amine, and a primary alcohol group. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 2-chloroethanol with 1-aminopropan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amino group of 1-aminopropan-2-ol, forming the desired ether linkage. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The primary amine group can participate in nucleophilic substitution reactions to form amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation, while alkyl halides can be used for alkylation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides or substituted amines.
Aplicaciones Científicas De Investigación
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with target molecules, while the ether and alcohol groups can participate in additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol: The base compound without the hydrochloride salt.
2-[(1-aminopropan-2-yl)oxy]ethan-1-amine: A similar compound with an additional amine group.
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol acetate: An ester derivative of the compound.
Uniqueness
2-[(1-aminopropan-2-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C5H14ClNO2 |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
2-(1-aminopropan-2-yloxy)ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(4-6)8-3-2-7;/h5,7H,2-4,6H2,1H3;1H |
Clave InChI |
CUEQYVHESSFNKP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)OCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)




![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)





